2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride
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Overview
Description
2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride typically involves the reaction of benzyloxyacetyl chloride with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzimidoyl derivatives, which are useful in further chemical synthesis and research applications.
Scientific Research Applications
2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is widely used in scientific research due to its versatile reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it serves as a key intermediate in the production of various compounds.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a precursor in the synthesis of benzimidazole derivatives, which are known for their biological activity. The specific molecular targets and pathways depend on the end products formed from its reactions.
Comparison with Similar Compounds
2-(Benzyloxy)acetyl Chloride: This compound is structurally similar but lacks the N-hydroxy group.
N-hydroxybenzimidoyl Chloride: This compound has a different substituent on the benzimidoyl ring.
Uniqueness: 2-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is unique due to the presence of both the benzyloxy and N-hydroxy groups, which contribute to its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-hydroxy-2-phenylmethoxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWBGZJTHFDDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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